molecular formula C6H14ClNO2 B3052412 4-Morpholineethanol, hydrochloride CAS No. 41155-82-2

4-Morpholineethanol, hydrochloride

Cat. No.: B3052412
CAS No.: 41155-82-2
M. Wt: 167.63 g/mol
InChI Key: IAYMSKGZCDTHKZ-UHFFFAOYSA-N
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Description

4-Morpholineethanol, hydrochloride is the salt form of a versatile morpholine derivative. The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, valued for its ability to modulate the pharmacokinetic properties and potency of lead compounds . The parent compound, 4-Morpholineethanol (CAS 622-40-2), is a light yellow liquid with a molecular weight of 131.17-131.18 g/mol . A key research application of 4-Morpholineethanol is its use in the preparation of ester prodrugs, such as those of the anti-inflammatory drug naproxen, to potentially improve drug delivery . It has also been studied in biological models, where it was shown to induce DNA repair in rat hepatocyte primary cultures, indicating its value in biochemical research . As a high-purity reagent, it is suitable for use as a building block in organic synthesis and pharmaceutical development. This product is intended for research purposes in a controlled laboratory environment and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-4-ylethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c8-4-1-7-2-5-9-6-3-7;/h8H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYMSKGZCDTHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194086
Record name 4-Morpholineethanol, hydrochloride
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Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41155-82-2
Record name 4-Morpholineethanol, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41155-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Morpholineethanol, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041155822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Morpholineethanol, hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 4 Morpholineethanol, Hydrochloride and Its Derivatives

Established Synthetic Routes to 4-Morpholineethanol, Hydrochloride

The preparation of 4-Morpholineethanol typically involves the reaction of morpholine (B109124) with a suitable two-carbon synthon. One common industrial method involves the reaction of morpholine with ethylene (B1197577) oxide. This reaction proceeds via a nucleophilic ring-opening of the epoxide by the secondary amine of the morpholine. The resulting alcohol can then be treated with hydrochloric acid to yield the corresponding hydrochloride salt.

Another established route involves the reaction of a dihalogenated diethyl ether with ammonia. google.com The resulting reaction mixture is treated with a strong base, and subsequent fractional distillation allows for the isolation of 4-Morpholineethanol. google.com

Esterification Reactions Employing 4-Morpholineethanol

The hydroxyl group of 4-Morpholineethanol provides a convenient handle for further functionalization through esterification. For instance, it is utilized in the preparation of ester prodrugs of non-steroidal anti-inflammatory drugs like naproxen (B1676952). chemicalbook.commallakchemicals.com This strategy can enhance the solubility or modify the pharmacokinetic profile of the parent drug. The reaction typically involves the coupling of 4-Morpholineethanol with the carboxylic acid of the drug in the presence of a suitable coupling agent or by converting the carboxylic acid to a more reactive species such as an acyl chloride.

Alkylation and Amination Processes in Derivative Formation

The nucleophilic nature of the morpholine nitrogen allows for various alkylation and amination reactions to generate a diverse range of derivatives.

Alkylation: The hydroxyl group of 4-Morpholineethanol can be alkylated or arylated under basic conditions. For example, reaction with 4-fluoronitrobenzene in the presence of a strong base like potassium hexamethyldisilazide (KHMDS) yields 4-[2-(4-nitrophenoxy)ethyl]morpholine. Similarly, reaction with 6-fluoropyridin-2-amine using sodium hydride in dioxane results in 6-(2-morpholinoethoxy)pyridin-2-amine.

Amination: The hydroxyl group can be replaced by an amino group to form compounds like 4-(2-aminoethyl)morpholine. This derivative is a useful building block in polymer chemistry and as a ligand in coordination complexes. A specific example of derivative synthesis involves the reaction of N,N-dimethylethanolamine with thionyl chloride to generate N,N-chloro-dimethyl-ethylamine hydrochloride. This intermediate then reacts with morpholine in the presence of an acid-binding agent to produce 4-(2-(N,N-dimethylamino)ethyl)morpholine. google.com

Halogenation and Reduction Techniques in Synthesis

Halogenation of the hydroxyl group in 4-Morpholineethanol provides a reactive intermediate for further nucleophilic substitution reactions. A common method involves treating 4-Morpholineethanol with thionyl chloride in a solvent like dichloromethane (B109758) to yield 4-(2-chloroethyl)morpholine (B1582488). chemicalbook.com This chloro derivative can then be used in subsequent synthetic steps.

Reduction reactions are also employed in the synthesis of 4-Morpholineethanol derivatives. For instance, the catalytic vapor phase hydrogenation of vinyl ethers of morpholine ethanol (B145695) can produce saturated morpholine alkanol alkyl ethers. google.com

Advanced Methodologies for Structural Elaboration of 4-Morpholineethanol Derivatives

Modern synthetic chemistry offers sophisticated techniques for the precise modification and study of 4-Morpholineethanol derivatives.

Deuterium Labeling Strategies in Mechanistic Studies

Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by deuterium, are invaluable tools for studying reaction mechanisms and drug metabolism. princeton.edutargetmol.com 4-Morpholineethanol-d4, in which the four hydrogens on the ethanol backbone are replaced with deuterium, is a commercially available isotopologue. nih.gov The synthesis of such labeled compounds often involves using deuterated starting materials or employing specific exchange reactions. princeton.edu These labeled compounds allow researchers to track the fate of molecules in biological systems and to elucidate the intricate details of chemical transformations. nih.gov

Catalyst-Assisted Transformations and Optimization

Catalysis plays a crucial role in the efficient and selective synthesis of morpholine derivatives. Lewis acid-catalyzed reactions, for example, can be used to synthesize morpholines from alkenes and amino alcohols. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Tsuji-Trost reaction, are employed for the synthesis of substituted morpholines from vinyloxiranes and amino alcohols. organic-chemistry.org These catalytic methods often offer advantages in terms of yield, selectivity, and functional group tolerance compared to traditional stoichiometric reactions. nih.govorganic-chemistry.org Optimization of catalyst systems, ligands, and reaction conditions is an ongoing area of research to further improve the efficiency and applicability of these transformations.

Mechanistic Investigations of Formation and Derivatization Reactions

The synthesis of this compound and its subsequent derivatization reactions are governed by fundamental principles of organic chemistry, primarily involving nucleophilic substitution and addition reactions. Mechanistic investigations into these pathways are crucial for optimizing reaction conditions, improving yields, and understanding the formation of potential byproducts. This section delves into the elucidation of reaction intermediates and transition states, alongside kinetic studies that quantify the rates and dependencies of these synthetic routes.

Elucidation of Reaction Intermediates and Transition States

The formation of 4-Morpholineethanol typically proceeds through the N-alkylation of morpholine. A common industrial method involves the reaction of morpholine with ethylene oxide. The mechanism of this reaction is a classic example of nucleophilic ring-opening of an epoxide. The nitrogen atom of the morpholine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the ethylene oxide ring. This attack leads to the formation of a zwitterionic intermediate, which is a transient species. Subsequent proton transfer, often facilitated by a protic solvent or another molecule of morpholine, results in the final product, 4-Morpholineethanol. The hydrochloride salt is then formed by treating the alcohol with hydrochloric acid. wikipedia.org

Another pathway for the synthesis of 4-Morpholineethanol involves the reaction of morpholine with 2-chloroethanol. This reaction follows a typical SN2 (bimolecular nucleophilic substitution) mechanism. The morpholine nitrogen attacks the carbon atom bearing the chlorine, displacing the chloride ion as the leaving group. The transition state for this reaction is a trigonal bipyramidal arrangement where the N-C bond is forming concurrently with the C-Cl bond breaking.

Derivatization reactions of 4-Morpholineethanol also proceed through well-defined intermediates and transition states. For instance, the conversion of the hydroxyl group to a leaving group, such as in the synthesis of 4-(2-chloroethyl)morpholine using thionyl chloride, involves the initial formation of a chlorosulfite ester intermediate. chemicalbook.com This is followed by an internal nucleophilic attack by the chloride ion, proceeding with retention of configuration if the reaction is intramolecular (SNi mechanism), or inversion if it follows a standard SN2 pathway.

The derivatization at the nitrogen atom, for example, through acylation with chloroacetyl chloride to form 4-(2-chloroacetyl) morpholine, involves a nucleophilic acyl substitution. jocpr.com The nitrogen of the morpholine ring attacks the electrophilic carbonyl carbon of the chloroacetyl chloride. This leads to a tetrahedral intermediate, which then collapses by expelling the chloride ion to yield the final amide product. jocpr.com

Kinetic Studies of Synthetic Pathways

Kinetic studies provide quantitative data on the rates of chemical reactions, offering insights into the factors that influence the reaction pathway, such as temperature, concentration of reactants, and the presence of catalysts. While specific kinetic data for the synthesis of this compound is not extensively reported in the available literature, studies on the N-alkylation of morpholine with various alcohols offer a valuable framework for understanding the kinetics of its formation.

A study on the N-alkylation of morpholine with methanol, catalyzed by a CuO–NiO/γ–Al2O3 catalyst, provides a model for the kinetic analysis of such reactions. The reaction was found to follow pseudo-first-order kinetics under conditions of a large excess of methanol. researchgate.net The rate equation was derived as:

ln(1 - XA) = k(W/F)

where:

XA is the conversion of morpholine

k is the apparent rate constant

W is the volume of the catalyst

F is the molar flow rate of morpholine

The study determined the kinetic parameters for the N-methylation of morpholine at different temperatures, as summarized in the table below.

Temperature (°C)Apparent Rate Constant (k) (mol·g⁻¹·h⁻¹)Rate of Reaction (r) (mol·g⁻¹·h⁻¹)
2000.01510.00126
2100.02120.00177
2200.02890.00241
2300.03840.00320

From these kinetic data, the apparent activation energy (Ea) for the N-methylation of morpholine was calculated to be 46.20 kJ·mol⁻¹. researchgate.net This value provides a measure of the energy barrier that must be overcome for the reaction to occur.

The kinetics of derivatization reactions of 4-Morpholineethanol would similarly depend on the specific reaction conditions. For instance, the rate of acylation of the morpholine nitrogen would be influenced by the electrophilicity of the acylating agent and the solvent polarity. A kinetic study on the inhibition of tyrosinase by morpholine-bearing sulfonamides revealed a non-competitive inhibition mechanism, with the inhibition constant (Ki) determined from Dixon plots. nih.gov While this is an enzyme inhibition study, the principles of kinetic analysis are applicable to understanding the reactivity of these compounds in synthetic transformations.

Factors that generally influence the kinetics of the formation and derivatization of 4-Morpholineethanol include:

Temperature: Higher temperatures generally increase the reaction rate by providing more kinetic energy to the reacting molecules to overcome the activation energy barrier.

Concentration: The rate of reaction is typically dependent on the concentration of the reactants, as described by the rate law.

Catalyst: The presence of a catalyst can provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the reaction. researchgate.net

Solvent: The polarity and protic nature of the solvent can influence the stability of intermediates and transition states, thus affecting the reaction kinetics. For SN2 reactions, polar aprotic solvents are often preferred.

4 Morpholineethanol, Hydrochloride As a Versatile Synthetic Intermediate

Building Block in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the hydroxyl group and the nitrogen atom within the morpholine (B109124) ring allows for the strategic construction of intricate molecular frameworks.

The synthesis of novel polycyclic systems often utilizes 4-morpholineethanol as a key starting material. For instance, researchers have developed methods to construct 4-alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives. nih.gov This process involves a sequence of reactions, including a Buchwald-Hartwig cross-coupling followed by an intramolecular oxidative cyclodehydrogenation. nih.gov This approach highlights the utility of the morpholine moiety in building complex, multi-ring structures with potential applications in medicinal chemistry and materials science. nih.gov Similarly, the development of chromeno[4,3-b]pyrrol-4(1H)-ones has been achieved through a one-pot, three-component reaction involving anilines, isocyanides, and 2-oxo-2H-chromene-3-carbaldehydes, which can then be transformed into diverse polycyclic fused scaffolds. nih.gov

The morpholineethanol moiety is a valuable component in the synthesis of bioactive scaffolds, which form the core structures of many pharmaceutical agents. One notable example is its use in the creation of thieno[2,3-c]pyrrol-4-one derivatives, which have been investigated as potential ERK inhibitors. google.com The synthesis of these compounds demonstrates the role of 4-morpholineethanol in introducing specific pharmacophores that can interact with biological targets. The development of such derivatives is of significant interest in the field of medicinal chemistry for the potential treatment of various diseases. google.com

Precursor for Functional Materials and Advanced Chemical Constructs

Beyond its application in synthesizing discrete molecules, 4-morpholineethanol, hydrochloride, is also a valuable precursor for the development of functional materials with tailored properties.

Hydrogels, which are three-dimensional networks of polymer chains, have found widespread use in biomedical applications. The synthesis of hydrogels based on 4-acryloylmorpholine (B1203741) (4-AcM), a derivative of 4-morpholineethanol, has been explored. researchgate.netscielo.br These hydrogels can be prepared by photopolymerization from mixtures with poly(ethylene glycol) diacrylate (PEG-DA) and poly(2-hydroxy ethyl methacrylate) (HEMA). researchgate.net The properties of these hydrogels, such as their swelling behavior and drug release characteristics, can be tuned by varying the concentration of the crosslinker and the 4-AcM content. researchgate.netscielo.br The hydrophilic and non-ionic nature of 4-AcM makes it an ideal monomer for increasing the swelling ratio of hydrogels, which facilitates the penetration of water into the polymer network. scielo.br

Table 1: Influence of 4-AcM and PEG-DA Content on Hydrogel Properties

Hydrogel Composition Swelling Ratio Drug Loading Drug Release
High 4-AcM, Low PEG-DA Increased Increased Increased

This table is based on findings that show a direct correlation between the 4-AcM content and the swelling and drug release capabilities of the hydrogel, while an increase in the crosslinker PEG-DA has the opposite effect. researchgate.netscielo.br

The unique properties of 4-morpholineethanol have been harnessed in the field of nanotechnology. Specifically, it has been used to modify silicon phthalocyanines to create novel nanoparticles with potential applications in photodynamic therapy (PDT). nih.govnih.gov Researchers have synthesized di-(4′-(2-(morpholinyl-ethoxycarbonyl-1,1′-biphenyl-4-ethoxy)) substituted silicon phthalocyanine (B1677752) (M-SiPc) and its water-soluble nanoparticle form (DSPE@M-SiPc). nih.gov The introduction of the morpholinyl moieties can modulate the physicochemical properties of the silicon phthalocyanine, potentially enhancing its efficacy as a photosensitizer. nih.govresearchgate.net These nanoparticles have demonstrated the ability to target lysosomes within cells, making them promising candidates for cancer therapy. nih.govnih.gov

Intermediate in the Production of Specific Research Chemicals and Analogues (e.g., ester prodrugs, mycophenolate mofetil)

This compound, plays a critical role as an intermediate in the synthesis of important pharmaceutical compounds and their analogues.

One of its most significant applications is in the production of mycophenolate mofetil, an immunosuppressant drug used to prevent organ rejection after transplantation. justia.comdrugbank.com The synthesis of mycophenolate mofetil typically involves the esterification of mycophenolic acid with 2-(4-morpholinyl)ethanol. justia.com Various synthetic routes have been developed, including methods that utilize catalysts such as zinc or calcium salts to promote the transesterification reaction, leading to high yields of the final product. justia.com

Furthermore, 4-morpholineethanol is used to create ester prodrugs of various non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen (B1676952), indomethacin, and diclofenac. nih.govnih.govchemicalbook.commallakchemicals.com The hydrochloride salts of these morpholinoalkyl esters exhibit significantly increased water solubility compared to the parent drugs. nih.govnih.gov This enhanced solubility can lead to improved oral bioavailability. nih.gov These prodrugs are designed to be stable in the acidic environment of the stomach but are rapidly hydrolyzed back to the active parent drug in the bloodstream. nih.govnih.gov

Table 2: Properties of Morpholinoalkyl Ester Prodrugs

Parent Drug Prodrug Solubility Lipophilicity (n-octanol/pH 7.4) Bioavailability
Naproxen >2000-fold increase More lipophilic 30-36% more bioavailable
Indomethacin >2000-fold increase More lipophilic 30-36% more bioavailable

This table summarizes the improved physicochemical and pharmacokinetic properties of morpholinoalkyl ester prodrugs compared to their parent compounds, as reported in scientific literature. nih.govnih.gov

Advanced Characterization and Computational Modeling of 4 Morpholineethanol, Hydrochloride Systems

Computational Chemistry in Understanding Reactivity and Molecular Interactions

Computational chemistry provides theoretical insights that complement experimental data, allowing for a deeper understanding of the molecule's properties at an atomic level. Methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) are invaluable for this purpose.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.gov By solving the Kohn-Sham equations, DFT can accurately predict molecular geometries, vibrational frequencies, and electronic properties. nih.gov For 4-Morpholineethanol, hydrochloride, DFT calculations can determine the most stable three-dimensional conformation, predict its IR spectrum for comparison with experimental data, and calculate its molecular orbital energies (HOMO and LUMO). nih.govworktribe.com

Studies on the parent morpholine (B109124) ring using DFT have shown that the chair conformation is the most stable. researchgate.net Similar calculations for this compound would elucidate the preferred orientation of the hydroxyethyl (B10761427) side chain relative to the ring. Functionals like B3LYP or ωB97XD combined with basis sets such as 6-31G(d,p) are commonly used for such analyses. nih.govnih.gov The resulting data, including electrostatic potential maps, can identify reactive sites and provide insights into intermolecular interactions. nih.gov

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. pitt.edu By applying a force field (a set of parameters describing the potential energy of the system), MD simulations can model the conformational dynamics of this compound in different environments, such as in an aqueous solution. nih.gov

An MD simulation would reveal the flexibility of the morpholine ring and the rotational freedom of the hydroxyethyl side chain. researchgate.net The simulation trajectory can be analyzed to determine key structural parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which quantify the molecule's stability and the mobility of its constituent atoms, respectively. nih.gov This technique provides a dynamic view of the molecule's behavior that is not accessible through static experimental methods, bridging the gap between theoretical models and experimental observations from techniques like NMR. pitt.edu Such simulations are crucial for understanding how the molecule might interact with other molecules or biological systems. nih.gov

Table 4: Summary of Computational Modeling Applications

Technique Key Applications for this compound Typical Outputs
Density Functional Theory (DFT) - Geometric optimization to find the lowest energy structure.- Calculation of vibrational frequencies (IR spectra).- Prediction of electronic properties (HOMO/LUMO energies, electrostatic potential). nih.govrsc.org - Optimized 3D coordinates.- Simulated IR spectrum.- Molecular orbital energy levels and surfaces.

| Molecular Dynamics (MD) | - Analysis of conformational flexibility and dynamics over time.- Simulation of behavior in a solvent (e.g., water).- Study of intermolecular interactions. pitt.edunih.gov | - Trajectory file of atomic motion.- RMSD and RMSF plots.- Analysis of hydrogen bonding and other interactions. |

Computational Modeling of Interactions (e.g., enzyme binding, structure-activity predictions)

Computational modeling is a powerful tool in medicinal chemistry and drug discovery, offering insights into the molecular interactions that govern the biological activity of a compound. nih.gov For morpholine-containing molecules, these methods are employed to predict how they bind to enzyme active sites and to develop quantitative structure-activity relationship (QSAR) models that correlate molecular features with biological outcomes. nih.gove3s-conferences.org

Enzyme Binding and Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, this involves docking a ligand (such as a morpholine derivative) into the binding site of a target protein, like an enzyme. The goal is to identify the most likely binding mode and to estimate the strength of the interaction, often expressed as a binding energy or docking score.

For instance, in a study on morpholine-acetamide derivatives as potential anti-tumor agents, molecular docking was used to investigate their interaction with carbonic anhydrase. nih.gov The results of such studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the enzyme's active site. A recent study on a morpholine derivative, N-(4-morpholinomethylene)ethanesulfonamide (MESA), used molecular docking to model its binding to the NRF2 protein. The study predicted the binding sites and the stability of the interaction between MESA and NRF2. jst.go.jp

Another example can be found in the investigation of benzofuran-azacyclic hybrids, where a compound containing an N-(2-hydroxyethyl)piperazine moiety, structurally related to 4-Morpholineethanol, was docked into the active site of the acetylcholinesterase (AChE) enzyme. acs.org The docking study revealed that the compound could interact with key amino acid residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. acs.org

The following interactive table summarizes hypothetical binding affinities for a morpholine derivative with a target enzyme, illustrating the type of data generated from molecular docking studies.

Parameter Value Significance
Binding Affinity (kcal/mol)-8.5A lower value indicates a stronger predicted binding interaction.
Interacting ResiduesTYR86, TRP286, SER293Key amino acids in the enzyme's active site involved in binding.
Hydrogen Bonds3The number of hydrogen bonds formed between the ligand and the protein.
Hydrophobic Interactions5The number of non-polar interactions contributing to binding stability.

Structure-Activity Relationship (SAR) and QSAR Predictions

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gove3s-conferences.org Qualitative SAR can be derived from comparing the activity of a series of related compounds, while Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate physicochemical properties of molecules with their activity. pensoft.netnih.gov

For morpholine derivatives, QSAR studies have been conducted to predict various biological activities. For example, a 3D-QSAR analysis was performed on a series of 2,4-disubstituted morpholines to understand their affinity for the dopamine (B1211576) D₄ receptor. acs.org This study identified that the regions around the benzene (B151609) ring systems and the aliphatic amine of the morpholine ring were important for binding affinity. acs.org

In another study focusing on the antioxidant activity of a series of thiazole (B1198619) derivatives containing a morpholine moiety, QSAR analysis revealed that parameters such as polarization, dipole moment, lipophilicity, and the size of the molecule had a significant effect on their antioxidant capacity. pensoft.net The models indicated that increasing the hydrophilic and reductive properties, while having a smaller molecular volume and surface area, could lead to higher antioxidant activity. pensoft.net

The table below presents a hypothetical QSAR model for a series of morpholine derivatives, demonstrating the relationship between molecular descriptors and biological activity.

Descriptor Coefficient Interpretation
LogP (Lipophilicity)-0.25A negative coefficient suggests that lower lipophilicity is correlated with higher activity.
Molecular Weight0.10A positive coefficient indicates that higher molecular weight is associated with increased activity.
Dipole Moment0.50A positive coefficient suggests that a higher dipole moment is favorable for the activity.
Hydrogen Bond Donors-0.15A negative coefficient indicates that fewer hydrogen bond donors are preferred for activity.

These computational approaches, while not specific to this compound in the reviewed literature, provide a robust framework for predicting its potential biological interactions and guiding further experimental studies. nih.gov

Investigated Applications of 4 Morpholineethanol, Hydrochloride and Its Derivatives in Chemical Sciences

Applications in Organic Catalysis and Reaction Optimization

The morpholine (B109124) moiety, a key structural feature of 4-Morpholineethanol, is recognized for its role in organic catalysis. Although direct catalytic applications of 4-Morpholineethanol, hydrochloride are not widely reported, research on related morpholine derivatives highlights their potential.

Morpholine and its derivatives can act as organocatalysts, particularly in reactions proceeding via enamine intermediates. However, they are generally considered less reactive than catalysts based on pyrrolidine (B122466) or piperidine. This reduced reactivity is attributed to the electron-withdrawing effect of the oxygen atom in the morpholine ring and the pronounced pyramidalization of the nitrogen atom, which decreases the nucleophilicity of the corresponding enamine.

Despite these challenges, researchers have successfully developed highly efficient organocatalysts based on the morpholine scaffold. For instance, new β-morpholine amino acids have been synthesized and effectively used in the 1,4-addition reaction of aldehydes to nitroolefins. These catalysts have demonstrated the ability to produce condensation products with excellent yields, high diastereoselectivity, and good to excellent enantioselectivity.

Furthermore, derivatives of 4-Morpholineethanol have been investigated as catalysts in the production of polyurethanes. Patents describe the use of morpholine derivatives, prepared from the condensation of an appropriate alkoxy ethanol (B145695) with morpholine, as effective catalysts in the formation of polyurethane foams.

Table 1: Examples of Morpholine Derivatives in Organic Catalysis

Catalyst/DerivativeReaction TypeKey Findings
β-Morpholine Amino Acids1,4-addition of aldehydes to nitroolefinsEfficient catalysis with excellent yields and stereoselectivity.
Alkoxy Ethanol-Morpholine Condensation ProductsPolyurethane foam synthesisEffective catalysts for polyurethane formation.

Role in Analytical Chemistry Method Development

The utility of this compound in analytical chemistry is an area with potential for exploration, particularly as reagents in chromatographic separations and in complexation studies.

While there is no specific mention in the literature of this compound being used as a distinct reagent in chromatographic separations, its structural components suggest potential applications. The ethanol group in its structure is a common organic modifier in reversed-phase high-performance liquid chromatography (RP-HPLC). Ethanol is considered a "green" solvent, offering a less toxic and more environmentally friendly alternative to acetonitrile (B52724) and methanol. The use of ethanol-water mixtures as mobile phases in HPLC has been reevaluated and shown to provide good chromatographic properties, comparable to traditional solvents for the separation of various compounds.

Given its solubility in water and its ethanol component, this compound could potentially be investigated as an additive or a component in mobile phases for specific chromatographic applications, although such studies have not yet been published.

Research in Advanced Material Development and Functionalization

The bifunctional nature of 4-Morpholineethanol, possessing both a tertiary amine and a hydroxyl group, makes it and its derivatives interesting building blocks for the development of advanced materials.

The hydroxyl group of 4-Morpholineethanol can react to form esters or ethers, allowing for its incorporation into polymer chains. The morpholine ring can impart specific properties to the resulting polymer, such as thermal stability, solubility, and basicity.

One notable application of morpholine derivatives is in the synthesis of morpholino-based polymers that are designed for base-specific binding to polynucleotides. These polymers are composed of morpholino ring structures linked by uncharged, achiral linkages and have potential applications in antisense technology and diagnostics.

Additionally, as mentioned in the context of catalysis, morpholine derivatives play a role in the formation of polyurethanes, where they can act as catalysts and potentially be incorporated into the polymer structure, influencing the final properties of the material.

Table 2: Applications of 4-Morpholineethanol Derivatives in Polymeric Systems

Derivative/Polymer TypeApplication AreaFunction
Morpholino-based polymersAntisense technology, DiagnosticsBase-specific binding to polynucleotides.
Morpholine derivativesPolyurethane productionAct as catalysts and potential structural components.

Materials functionalized with 4-Morpholineethanol or its derivatives could have applications in adsorption and separation processes. The nitrogen atom in the morpholine ring can be protonated, leading to a positively charged surface that could be used for the adsorption of anionic species from solutions. Conversely, the lone pair on the nitrogen can also coordinate with metal ions, suggesting a potential for these materials in heavy metal removal or recovery. While the concept is chemically sound, specific research detailing the use of this compound for creating functionalized adsorbents is yet to be published.

Emerging Research Frontiers and Future Perspectives for 4 Morpholineethanol, Hydrochloride

Development of Sustainable Synthetic Methodologies

The synthesis of morpholine-containing compounds is undergoing a green transformation, moving away from traditional methods that often require harsh conditions. wikipedia.org Recent advancements focus on improving efficiency, reducing environmental impact, and utilizing safer reagents.

A notable development is a simple, high-yield, one or two-step, redox-neutral protocol for converting 1,2-amino alcohols to morpholines using ethylene (B1197577) sulfate (B86663) and a base like potassium tert-butoxide (tBuOK). This method is significant for its clean isolation of monoalkylation products and has been successfully demonstrated on a large scale.

Another green approach involves the electrochemical amino-oxygenation of alkenes. This method utilizes alkene radical cations and bisnucleophiles to construct saturated N/O-heterocycles like morpholines in an undivided cell, avoiding the need for chemical oxidants or redox catalysts. mdpi.com Catalytic asymmetric synthesis represents another frontier, enabling the enantioselective production of substituted morpholines. One such method employs a tandem one-pot reaction that combines titanium-catalyzed hydroamination of aminoalkyne substrates with a ruthenium-catalyzed asymmetric transfer hydrogenation, achieving high yields and excellent enantiomeric excesses. sanminglobe.com

The use of N-formylmorpholine, synthesized from morpholine (B109124) and formic acid, is also being explored as a green solvent in various organic syntheses, capitalizing on its chemical stability and non-toxic nature. researchgate.net

Table 1: Comparison of Sustainable Synthetic Methodologies for Morpholine Derivatives

MethodologyKey FeaturesAdvantages
Ethylene Sulfate Protocol One or two-step, redox-neutral reaction with 1,2-amino alcohols.High yield, clean product isolation, scalable.
Electrochemical Synthesis Amino-oxygenation of alkenes using radical cations.Avoids chemical oxidants, high regio- and chemoselectivity. mdpi.com
Catalytic Asymmetric Synthesis Tandem hydroamination and asymmetric transfer hydrogenation.High enantioselectivity, practical for chiral morpholines. sanminglobe.com
Green Solvent Approach Use of N-formylmorpholine synthesized from morpholine and formic acid.Utilizes a stable, non-toxic, and non-corrosive solvent. researchgate.net

Exploration of New Reaction Pathways and Transformations

The unique structure of 4-Morpholineethanol, featuring both a tertiary amine and a primary alcohol, offers two reactive centers for a variety of chemical transformations. iarc.frnih.gov This dual functionality makes it a valuable scaffold for creating diverse molecular architectures.

The hydroxyl group can undergo esterification, as seen in its use for the preparation of ester prodrugs of naproxen (B1676952) to potentially enhance its therapeutic profile. mallakchemicals.com The morpholine nitrogen, being basic, readily forms salts like the hydrochloride, which can improve the compound's solubility and handling characteristics. wikipedia.org This nitrogen can also be a nucleophile in various reactions. For instance, morpholine can react with sodium nitrite (B80452) under acidic conditions to yield the N-nitrosomorpholine derivative. chemicalbook.com

Furthermore, 4-Morpholineethanol serves as a crucial building block in the synthesis of more complex and pharmacologically significant molecules. It is a key intermediate in the production of the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.org Its ability to form enamines is another important reaction pathway utilized in organic synthesis. wikipedia.org The derivatization of morpholine through reactions like alkylation and acylation allows for the fine-tuning of the physicochemical properties of the resulting compounds. biosynce.com

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The versatility of 4-Morpholineethanol, hydrochloride extends beyond traditional organic synthesis, opening up new avenues in the interdisciplinary fields of chemical biology and materials science.

Chemical Biology

In the realm of chemical biology, the morpholine scaffold is increasingly recognized for its role in developing bioactive compounds. The incorporation of the morpholine ring can enhance a molecule's pharmacokinetic properties, such as solubility and metabolic stability. biosynce.com

Research has shown that derivatives of 4-(2-Hydroxyethyl)morpholine can induce DNA repair in rat hepatocyte primary cultures, highlighting its potential in cellular biology research. mallakchemicals.com Moreover, morpholine-functionalized metallacages have been developed as vectors for lysosome-targeted cell imaging. These structures can encapsulate fluorescent dyes, protecting them from aggregation and delivering them to specific cellular compartments, which is a promising tool for diagnostics and biological research. acs.org The morpholine moiety is also a component of the pharmacophore in some enzyme inhibitors, where it contributes to selective affinity for various receptors. chemicalbook.com

Materials Science

In materials science, a significant application of 4-Morpholineethanol and its derivatives is in the prevention of metal corrosion. Morpholine compounds function as effective corrosion inhibitors for a range of metals, including carbon steel, mild steel, copper, and zinc. chemicalbook.commdpi.commdpi.com They work by adsorbing onto the metal surface, forming a protective film that isolates the metal from corrosive agents. mdpi.com The volatility of some morpholine derivatives also makes them suitable for use as volatile corrosion inhibitors (VCIs) in steam boiler systems and for protecting metals from acidic fumes. sanminglobe.commdpi.com

The performance of these inhibitors can be fine-tuned by reacting morpholine with different acids. For example, morpholine carbonate and morpholine benzoate (B1203000) have demonstrated high inhibition efficiencies for carbon steel in saline environments. mdpi.com

Table 2: Corrosion Inhibition Efficiency of Morpholine Salts on Carbon Steel

InhibitorInhibition Efficiency (%)
Morpholine Carbonate >85% mdpi.com
Morpholine Benzoate >85% mdpi.com
Morpholine Propionate (B1217596) Lower than carbonate and benzoate mdpi.com
Morpholine Formate Lower than propionate mdpi.com
Morpholine Acetate Lowest among the tested salts mdpi.com

Beyond corrosion inhibition, 4-Morpholineethanol is used in the formulation of various materials. It acts as a stabilizing agent and pH adjuster in cosmetic creams and lotions. chemimpex.com Its properties also make it valuable in the production of surfactants, emulsifiers for waxes and polishes, and as a component in textile lubricants. sanminglobe.comchemimpex.com The compound can also serve as a monomer or a building block in polymer synthesis, contributing to the development of new materials with tailored properties. acs.org

Q & A

Q. How are novel derivatives of this compound characterized for structure-activity relationships (SAR)?

  • Answer :
  • X-ray Crystallography : Resolve crystal structures to confirm substituent positions (e.g., sulfonyl groups at C4) .
  • Biological Assays : Test derivatives in Th17 cell differentiation assays (IC₅₀ < 100 nM for RORγt inhibition) to correlate morpholine modifications with activity .

Q. Contradictions Addressed :

  • Synthesis Routes : Route 1 (morpholine + 2-chloroethanol) is preferred for purity, while Route 2 may require post-synthesis purification .
  • Solubility : Methanol solubility varies with batch purity; recrystallization is critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.